5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using acetic acid as a catalyst to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-3-methyl-1H-1,2,4-triazole
- 5-(3-Bromophenyl)-3-methyl-1H-1,2,4-triazole
- 5-(3-Methylphenyl)-3-methyl-1H-1,2,4-triazole
Uniqueness
5-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) |
InChI Key |
MDKNLSMQSVFODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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